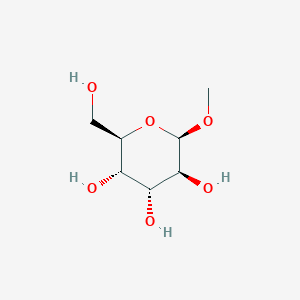

Methyl beta-D-altropyranoside

Beschreibung

Significance of Altropyranoside Stereochemistry in Complex Carbohydrate Synthesis and Analysis

In the synthesis of complex glycans, the specific stereochemistry of altrose-containing building blocks is crucial for achieving the desired final structure and biological activity. For instance, derivatives of altropyranosides are precursors to biologically significant molecules like pseudaminic acid, a component of bacterial flagella, making them targets for the development of novel antibacterial strategies. acs.org The synthesis of such complex molecules often requires carefully designed strategies to control stereoselectivity, and altropyranoside derivatives play a key role in this process. frontiersin.org

The conformational flexibility of altropyranosides is another significant aspect. While the 4C1 chair is often the most stable conformation, other conformations, such as the skew-boat, can also be populated. jst.go.jpnih.gov This conformational landscape is influenced by the substituents on the pyranose ring and the solvent. Understanding and controlling these conformational preferences is essential for designing glycosylation reactions and for analyzing the three-dimensional structure of carbohydrates, which is intimately linked to their biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformations in solution. jst.go.jpnist.govnih.gov

Overview of Contemporary Research Trajectories in Altropyranoside Chemistry

Current research in altropyranoside chemistry is diverse, spanning from the development of novel synthetic methodologies to the exploration of their roles in biological systems. A significant area of focus is the stereoselective synthesis of altropyranosides and their derivatives. jst.go.jpcdnsciencepub.comresearchgate.net Researchers are continually developing new methods to overcome the challenges posed by the unique stereochemistry of altrose, aiming for higher yields and better stereocontrol in glycosylation reactions. frontiersin.org This includes the use of different protecting groups, glycosyl donors, and reaction conditions.

Another major research trajectory involves the conformational analysis of altropyranosides. beilstein-journals.orgjst.go.jpacs.org Detailed studies using NMR spectroscopy and computational modeling are being conducted to understand the factors that govern their conformational preferences. nih.govnist.gov This knowledge is critical for predicting their reactivity and for understanding how they interact with other molecules, such as enzymes and antibodies.

Furthermore, there is growing interest in the synthesis of altropyranoside-based molecules with potential therapeutic applications. This includes the synthesis of analogs of natural products and other bioactive molecules where the altrose unit is a key structural component. acs.org For example, the synthesis of L-fucose, a sugar involved in various biological processes, can be achieved from D-glucose via an altropyranoside intermediate. jst.go.jp

The development of new analytical techniques for the characterization of altropyranosides and their derivatives is also an active area of research. This includes advanced NMR techniques and mass spectrometry methods that provide detailed structural information. researchgate.net

Interactive Data Table: Properties of Methyl beta-D-allopyranoside

Below is a table summarizing some of the key computed properties of Methyl beta-D-allopyranoside, a related epimer.

| Property | Value | Source |

| Molecular Formula | C7H14O6 | PubChem nih.gov |

| Molecular Weight | 194.18 g/mol | PubChem nih.gov |

| IUPAC Name | (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | PubChem nih.gov |

| InChI | InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 | PubChem nih.gov |

| InChIKey | HOVAGTYPODGVJG-NYMZXIIRSA-N | PubChem nih.gov |

| Canonical SMILES | CO[C@H]1C@@HO | PubChem nih.gov |

Eigenschaften

IUPAC Name |

(2R,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-BNWJMWRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H]([C@@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl Beta-d-altropyranoside and Its Chemical Derivatives

Stereoselective Glycosylation Strategies for Anomeric Control in β-Altropyranoside Linkages

The stereoselective synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry, with the formation of 1,2-cis or 1,2-trans linkages presenting distinct challenges. researchgate.net For altropyranosides, establishing the β-linkage (a 1,2-cis configuration) requires specific strategies to control the stereochemistry at the anomeric center (C-1). frontiersin.org

Achieving stereoselectivity in glycosylation is often dictated by the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. benthamscience.com Strategies have evolved over the years to manipulate these elements to favor the formation of a specific anomer. benthamscience.com One major challenge in synthesizing 1,2-cis glycosides, such as β-altropyranosides, is overcoming the preference for the formation of the thermodynamically more stable 1,2-trans product, which is often favored when neighboring group participation from a C-2 substituent can occur. frontiersin.orgru.nl

Advanced methods for achieving 1,2-cis glycosylation include the use of specific glycosyl donors and catalysts. For instance, gold(I)-catalyzed glycosylation using ortho-hexynylbenzoate donors has been successfully applied to the synthesis of β-(1→2)-linked 6-deoxy-L-altropyranose oligosaccharides. nsf.gov This highlights the power of transition-metal catalysis in controlling anomeric selectivity. Another approach involves the use of glycosyl donors with non-participating groups at the C-2 position, which prevents the formation of an intermediate that would lead to the 1,2-trans product. The choice of solvent and promoter system, such as zinc tetrafluoroborate for activating O-glycosyl trichloroacetimidate donors, can also be pivotal in directing the stereochemical outcome towards β-glycosides. researchgate.net

Furthermore, the "armed-disarmed" strategy, where an electron-donating "armed" donor reacts in preference to an electron-withdrawing "disarmed" acceptor, offers another layer of control in complex oligosaccharide synthesis, although its direct application must be tailored for the specific reactivity of the altropyranoside system. researchgate.net The development of new C-2 auxiliaries, such as phosphine oxides and tertiary amides, has also shown promise in achieving high β-selectivity in glycosylation reactions with reactive glycosyl acceptors. ru.nl

Strategic Chemical Transformations and Regioselective Functionalization of the Altropyranoside Pyranose Ring

The biological function of carbohydrates is intimately linked to the specific arrangement of functional groups on the pyranose ring. wikipedia.orglibretexts.org Consequently, the regioselective functionalization of the polyol structure of methyl β-D-altropyranoside is a critical aspect of its chemistry, enabling the synthesis of a wide array of derivatives.

Regioselective Protection and Deprotection Strategies

The selective protection and deprotection of the multiple hydroxyl groups on the altropyranoside ring are fundamental for any targeted synthetic sequence. researchgate.net This allows chemists to differentiate between the hydroxyl groups at positions C-2, C-3, C-4, and C-6, directing subsequent chemical modifications to a specific site.

One-pot procedures for regioselective protection using orthogonal protecting groups have revolutionized carbohydrate synthesis by minimizing intermediate purification steps. researchgate.net For instance, the use of silyl groups, such as the trimethylsilyl (TMS) group, can be controlled through methods like the Regioselective Silyl Exchange Technology (ReSET), where per-O-TMS protected sugars react with acetic acid to selectively exchange silyl groups for acetates. rsc.org

A common and powerful strategy involves the formation of a 4,6-O-benzylidene acetal, which simultaneously protects the C-4 and C-6 hydroxyl groups. This leaves the C-2 and C-3 hydroxyls available for further functionalization. nih.govlookchem.com The relative reactivity of the remaining hydroxyl groups can then be exploited. For example, tin-mediated methods using dibutyltin oxide can activate a specific diol system for regioselective acylation or alkylation.

The choice of acetylating or benzoylating reagents can also influence regioselectivity. Studies on other methyl pyranosides have shown that reagents like acetic anhydride (Ac₂O) versus acetyl chloride (AcCl) can lead to different mono-hydroxylated products under controlled conditions. rsc.org

| Strategy | Description | Key Reagents/Methods | Target Positions |

| Acetal Formation | Protects vicinal or terminal diols, most commonly C-4 and C-6. | Benzylidene bromide, Camphorsulfonic acid | C-4, C-6 |

| Silyl Ethers | Offers tunable stability based on the steric bulk of the silyl group (e.g., TMS, TBDMS, TIPS). | Silyl chlorides, Imidazole | Any -OH |

| Stannylene Acetals | Activates a specific hydroxyl group within a diol for regioselective acylation or alkylation. | Dibutyltin oxide (Bu₂SnO) | Primarily C-2 or C-3 |

| One-Pot Protection | Utilizes a sequence of reagents in a single reaction vessel to install multiple, different protecting groups. | Various silyl, acyl, and alkylating agents | Multiple |

Site-Specific Acylation and Alkylation Methodologies

Acylation (introducing an acyl group, R-C=O) and alkylation (introducing an alkyl group, R) are fundamental transformations for modifying the properties and reactivity of the altropyranoside scaffold. Acetylation, for example, is a conserved modification in nature used to regulate various cellular pathways. nih.gov

Regioselective acylation can be achieved by exploiting the inherent reactivity differences of the hydroxyl groups or through catalyst control. rsc.org For instance, direct acylation of methyl β-D-galactopyranoside with cinnamoyl chloride has been shown to selectively occur at the more reactive and less sterically hindered primary hydroxyl group at C-6. mdpi.com Similar principles apply to altropyranosides. A novel one-pot methodology for l-altropyranosides involves a Staudinger reduction followed by a regiospecific O₃ → N₄ acyl migration and subsequent N₂-acylation, demonstrating a sophisticated approach to creating differentially N-acylated products. acs.org

Alkylation of specific hydroxyl groups often requires prior selective protection of the other positions. Once a single hydroxyl group is exposed, it can be converted into an alkoxide with a base (e.g., sodium hydride) and reacted with an alkyl halide (e.g., benzyl bromide, methyl iodide) to form the corresponding ether. beilstein-journals.org

Introduction of Deoxy and Amino Functionalities at Defined Positions

The replacement of hydroxyl groups with hydrogen atoms (deoxy sugars) or amino groups (amino sugars) is a key modification that often imparts significant biological activity, particularly in antibiotics. nih.govmostwiedzy.pl

The synthesis of 2-amino-2-deoxy-altropyranosides (altrosamines) is of significant interest as these motifs are found in various natural products. frontiersin.org A common strategy begins with a suitably protected methyl altropyranoside derivative. For example, starting from methyl 4,6-O-benzylidene-α-D-altropyranoside, the C-2 hydroxyl can be converted into a good leaving group, such as a triflate or tosylate. Subsequent displacement with an azide nucleophile (e.g., sodium azide), followed by reduction of the azide (e.g., by catalytic hydrogenation or with triphenylphosphine), yields the desired 2-amino functionality. frontiersin.org The stereochemistry of the displacement reaction (Sₙ2) results in an inversion of configuration at C-2, meaning a precursor with a gluco-configuration at C-2 is often used to obtain the altro-product. Research has also explored neighboring group reactions in derivatives of methyl 2-amino-4,6-O-benzylidene-2-deoxy-α-D-altropyranoside to synthesize related compounds. nih.gov

The ring-opening of epoxides is a powerful and stereospecific method for introducing vicinal amino alcohol functionalities. mostwiedzy.plmdpi.com To synthesize methyl 3-amino-3-deoxy-altropyranoside derivatives, a common precursor is a methyl 2,3-anhydro-pyranoside.

A classic route involves starting with a glucose derivative, which is converted to methyl 4,6-O-benzylidene-2-O-tosyl-α-D-glucopyranoside. Treatment with a base like sodium methoxide generates the epoxide, methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside. lookchem.com According to the Fürst-Plattner rule, nucleophilic attack on this epoxide will occur via a trans-diaxial pathway. Cleavage of the manno-epoxide with a nitrogen nucleophile like ammonia or, more commonly, sodium azide in a polar aprotic solvent, leads to the preferential attack at the C-3 position. mostwiedzy.plcapes.gov.br This opening yields the 3-azido-3-deoxy derivative with the altropyranoside configuration. Subsequent reduction of the azide group furnishes the target methyl 3-amino-3-deoxy-α-D-altropyranoside. A similar reaction starting from a methyl 2,3-anhydro-β-D-mannopyranoside would yield the corresponding β-altroside derivative. mostwiedzy.pl

| Precursor | Key Intermediate | Reagent for Ring Opening | Product |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside | Sodium Azide (NaN₃) followed by reduction | Methyl 3-Amino-3-deoxy-α-D-altropyranoside |

| Methyl 4,6-dimethyl-2,3-anhydro-β-D-mannoside | N/A | Ammonia (NH₃) | Methyl 3-amino-3-deoxy-β-altroside mostwiedzy.pl |

This regioselective cleavage provides a reliable and efficient pathway to C-3 aminated altropyranoside derivatives, which are valuable building blocks for more complex bioactive molecules. researchgate.netpsu.edu

Synthetic Routes to Methyl 6-Amino-6-deoxy-altropyranoside Analogues

The synthesis of 6-amino-6-deoxy-altropyranoside analogues often involves the introduction of a nitrogen-containing functional group at the C-6 position of an appropriate altropyranoside precursor. A common strategy is the conversion of a primary hydroxyl group at C-6 into a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide source, like sodium azide. Subsequent reduction of the resulting 6-azido derivative yields the desired 6-amino compound.

For instance, the synthesis of 3-amino-3-deoxy-α-D-altropyranosyl 3-amino-3-deoxy-α-D-altropyranoside has been achieved starting from α,α-trehalose. capes.gov.br Another approach describes the synthesis of methyl 2-azido-2-deoxy-4,6-O-benzylidene-α-D-altropyranoside from methyl 4,6-O-benzylidene-α-D-glucopyranoside through a route that includes two inversions of configuration. cdnsciencepub.com

Furthermore, the synthesis of 3-amino-3,6-dideoxy-L-altropyranose derivatives has been reported, highlighting the versatility of synthetic methods to access various amino-altropyranoside analogues. researchgate.net The regioselective opening of epoxide rings in anhydro sugars with nitrogen nucleophiles is another powerful method. For example, the reaction of methyl-2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside with ethanolamine yields a 3-substituted altropyranoside, which can serve as a key intermediate for further transformations. nih.gov

Formation and Reactivity of Anhydro-Altropyranoside Systems

Anhydro sugars, formed by the intramolecular removal of a water molecule, are valuable intermediates in carbohydrate chemistry. researchgate.net In the altropyranoside series, anhydro derivatives can be formed at various positions, with their stability and reactivity being influenced by the size of the newly formed ring. researchgate.net

A notable example is the formation of benzyl 3,4-anhydro-β-D-altropyranoside. This compound was synthesized from benzyl 3,4,6-tri-O-acetyl-2-O-p-tolylsulphonyl-β-D-glucopyranoside upon treatment with sodium methoxide, which also yielded the 2,3-anhydro-β-D-mannopyranoside. rsc.org Hydrogenolysis of the benzyl 3,4-anhydro-β-D-altropyranoside in methanol leads to an equilibrium mixture of the α- and β-anomers of 3,4-anhydro-D-altropyranose. rsc.org

The reactivity of anhydro-altropyranosides is exemplified by the synthesis of methyl 2,6-anhydro-3-deoxy-3-phthalimido-α-D-mannopyranoside. This was achieved through the reaction of methyl 2,6:3,4-dianhydro-α-D-altropyranoside with a mixture of phthalimide and potassium phthalimide. nist.gov Furthermore, acid hydrolysis of 2-thio-altropyranosides can preferentially lead to the formation of 1,6-anhydro-2-thio-altropyranoses. researchgate.net The treatment of methyl 3,4-di-O-acetyl-2,6-anhydro-D-altropyranoside with acetolysis yields a mixture of products including 1,3,4-tri-O-acetyl-2,6-anhydro-D-altropyranose. nih.gov

The reaction of sulfuryl chloride with 1,6-anhydro-hexoses, including 1,6-anhydro-β-D-altropyranose, can produce fully chlorosulfated derivatives. cdnsciencepub.com

Ring Contraction and Expansion Reactions in Thio-Altropyranoside Scaffolds

Ring contraction and expansion reactions represent powerful tools for the structural modification of carbohydrate scaffolds, including thio-altropyranosides. These transformations can be initiated through various reactive intermediates, such as carbocations, and are useful for synthesizing smaller or larger ring systems that may be difficult to access through other methods. wikipedia.orguchicago.edu

While specific examples detailing ring contraction and expansion reactions directly on thio-altropyranoside scaffolds are not prevalent in the provided search results, the general principles can be applied. For instance, the Tiffeneau–Demjanov rearrangement is a well-known method for ring expansion via a carbocation intermediate. wikipedia.orgd-nb.info This type of rearrangement could potentially be applied to appropriately functionalized thio-altropyranosides.

Conversely, ring contraction can occur under certain conditions. For example, base-promoted ring contraction is a known pathway for some pyranoside derivatives. sci-hub.se The presence of a sulfur atom in the ring, as in a thio-altropyranoside, could influence the propensity for and outcome of such rearrangements. Acid hydrolysis of 2-thio-altropyranosides has been shown to lead to the formation of 1,6-anhydro-2-thio-altropyranoses, which involves the formation of a new ring system rather than a contraction of the pyranose ring itself. researchgate.net

Synthesis of Branched-Chain Altropyranoside Analogues

Branched-chain sugars are a significant class of carbohydrates, and their synthesis often presents unique challenges. cdnsciencepub.com Several methodologies have been developed to introduce carbon branches onto the altropyranoside framework.

One approach involves the use of researchgate.netresearchgate.net-sigmatropic rearrangements, such as the Claisen rearrangement, on unsaturated sugar derivatives. This method allows for the stereoselective formation of carbon-carbon bonds. mdpi.com Another strategy is the conjugate addition of carbon nucleophiles to suitable unsaturated sugar precursors. For example, the addition of the anion from ethyl isocyanoacetate to a vinylsulfone derivative of a sugar has been used to synthesize chiral pyrroles. mdpi.com

The synthesis of moenuronic acid (4-C-methyl-D-glucuronic acid), a branched-chain sugar, was achieved by introducing a C-methyl group into a D-xylo-hexopyranosid-4-ulose derivative. researchgate.net The synthesis of the northwest quadrant of Altromycin B, which contains a 6-deoxy-C-altrose moiety, has also been described, with a key step being the formation of a C-glycoside linkage via the Ramberg−Bäcklund reaction. acs.org Furthermore, recent advances have enabled the synthesis of branched-chain sugars through site-selective C─H alkylation, relying on the 1,5-hydrogen atom transfer of ethylenoxy radicals. researchgate.net

Acyl Migration Phenomena in Altropyranoside Derivatives

Acyl migration is a common phenomenon in polyhydroxylated compounds like carbohydrates, where an acyl group moves from one hydroxyl group to another, often an adjacent one. csic.es This process can complicate the synthesis and purification of selectively acylated derivatives.

In the context of altropyranosides, a notable example is the regiospecific O → N acyl migration. A one-pot methodology has been developed for the synthesis of N2/N4-differentiated L-altropyranoside analogs. This method involves a Staudinger reduction-mediated regiospecific O3 → N4 acyl migration, followed by an autonomous N2-acylation. researchgate.netnih.gov This strategy is particularly relevant for the synthesis of pseudaminic acid and its biosynthetic altropyranoside precursors, which are components of bacterial flagella. researchgate.netnih.gov

The rate and direction of acyl migration are influenced by several factors, including the nature of the acyl group, the solvent, and the pH. csic.es Generally, migration is favored towards a primary hydroxyl group. csic.es While specific kinetic studies on acyl migration in methyl beta-D-altropyranoside were not detailed in the provided search results, the general principles of acyl migration in pyranosides would apply. The regioselective benzoylation of diols and carbohydrates, often a desired transformation, can be complicated by such migrations. mdpi.comsemanticscholar.orgorganic-chemistry.org

Preparation of Oligosaccharides and Glycoconjugates Incorporating Methyl Altropyranoside Units

The synthesis of oligosaccharides and glycoconjugates containing altropyranoside units is a challenging but important area of research, as these complex carbohydrates can exhibit significant biological activity. nih.gov

A key step in oligosaccharide synthesis is the formation of the glycosidic bond, a condensation reaction between a glycosyl donor and a glycosyl acceptor. numberanalytics.comsavemyexams.com The choice of glycosyl donor, which can include thioglycosides, glycosyl halides, and glycosyl trichloroacetimidates, is crucial for controlling the stereochemistry and yield of the reaction. numberanalytics.com

Glycosidic Bond Formation Strategies for Altropyranoside-Containing Disaccharides and Oligosaccharides

The formation of the 1,2-cis-glycosidic linkage often found in altropyranoside-containing oligosaccharides presents a significant synthetic challenge. uga.edu Several strategies have been developed to address this.

One successful approach is the use of gold(I)-catalyzed glycosylation. The synthesis of β-(1→2)-linked 6-deoxy-L-altropyranose oligosaccharides, relevant to the O-antigen of Yersinia enterocolitica O:3, was achieved using a 2-O-benzyl-3,4-di-O-benzoyl-6-deoxy-L-altropyranosyl ortho-hexynylbenzoate donor under the catalysis of PPh₃AuNTf₂. acs.orgnih.gov

Another strategy involves the use of differentially protected altrosamine donors. The stereoselectivity of glycosylation can be controlled by the protecting group at the C-3 position. For example, a 3-O-picoloyl group can lead to high facial stereoselectivity through H-bond-mediated aglycone delivery (HAD), while a 3-O-benzoyl group results in poor stereoselectivity. frontiersin.org The use of NIS/TfOH as a promoter system for the activation of thioglycoside donors is also a common practice in these syntheses. frontiersin.org

The synthesis of a disaccharide containing a 3-amino-3-deoxy-α-D-mannopyranosyl unit, derived from an altropyranoside precursor, involved trifluoromethylsulfonylation followed by azide displacement to create the manno configuration. cdnsciencepub.com

The table below summarizes some glycosylation reactions involving altropyranoside derivatives.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Product | Reference |

| 2-O-benzyl-3,4-di-O-benzoyl-6-deoxy-L-altropyranosyl ortho-hexynylbenzoate | 6-deoxy-L-altropyranose derivative | PPh₃AuNTf₂ | β-(1→2)-linked 6-deoxy-L-altropyranose di-, tri-, tetra-, and pentasaccharides | acs.orgnih.gov |

| Ethyl 2-azido-3-O-picoloyl-4,6-O-benzylidene-1-thio-α-D-altropyranoside | Various alcohol acceptors | NIS/TfOH | α-linked disaccharides | frontiersin.org |

| Ethyl 2-azido-3-O-benzoyl-4,6-O-benzylidene-1-thio-α-D-altropyranoside | Various alcohol acceptors | NIS/TfOH | Mixture of α- and β-linked disaccharides | frontiersin.org |

Stereochemical Control in the Synthesis of Complex Altropyranoside-Derived Oligosaccharides

The stereoselective formation of the glycosidic bond is the most critical and challenging step in the synthesis of oligosaccharides. The axial orientation of the C2-hydroxyl group in altropyranose presents unique stereochemical hurdles, particularly for the synthesis of 1,2-cis glycosidic linkages. The outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor and acceptor, the protecting groups, the promoter, and the solvent system.

A primary strategy for achieving stereocontrol is through neighboring group participation . A participating protecting group at the C2 position, such as an acyl group (e.g., acetyl or benzoyl), can attack the anomeric center upon activation of the leaving group, forming a cyclic intermediate (e.g., a dioxolenium ion). This intermediate shields one face of the molecule, leading to the formation of a 1,2-trans glycosidic bond upon nucleophilic attack by the glycosyl acceptor. beilstein-journals.orgacs.org For the synthesis of a β-altropyranoside, which is a 1,2-trans product, the use of a participating group at C2 is a common and effective strategy.

Conversely, the synthesis of 1,2-cis glycosidic linkages, such as a β-linkage from a manno- or altro-configured donor, is more challenging as it requires the absence of neighboring group participation. frontiersin.org In these cases, non-participating protecting groups, like benzyl or silyl ethers, are employed at the C2 position. The stereochemical outcome is then governed by other factors, including the anomeric effect, solvent effects, and the nature of the glycosyl donor and promoter. frontiersin.org

A notable example of stereochemical control in the synthesis of an altropyranoside-derived oligosaccharide is the synthesis of β-(1→2)-linked 6-deoxy-L-altropyranose oligosaccharides, which are relevant to the O-antigen of Yersinia enterocolitica O:3. acs.org The challenging 1,2-cis-altropyranosyl linkage was successfully assembled using a gold(I)-catalyzed glycosylation of an ortho-hexynylbenzoate donor. acs.org The use of a non-participating benzyl group at the C2 position of the altropyranosyl donor was crucial for achieving the desired β-linkage.

The choice of protecting groups at other positions on the altropyranose ring can also exert long-range effects on the stereochemical outcome of glycosylation. beilstein-journals.org These remote participations, while generally less influential than neighboring group effects, can subtly alter the reactivity and selectivity of the glycosylation reaction. beilstein-journals.org

Recent advancements have also explored the use of chiral auxiliaries attached to the glycosyl donor to direct the stereochemistry of the glycosidic bond formation, offering an alternative route to achieving high stereoselectivity. frontiersin.org

Development of Novel Precursors and Starting Materials for this compound Synthesis from Common Monosaccharides

One established route to D-altrose involves the Walden inversion at the C2 and C3 positions of a D-glucose derivative. google.com For instance, methyl 4,6-O-benzylidene-α-D-glucopyranoside can be converted to methyl 4,6-O-benzylidene-α-D-altropyranoside. jst.go.jp This transformation typically involves an oxidation-reduction sequence or an epoxide formation followed by a ring-opening reaction.

A synthesis of methyl 6-deoxy-α-D-altropyranoside has been reported starting from methyl α-D-glucopyranoside. jst.go.jp The key intermediate, methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-altropyranoside, is prepared through established procedures. This intermediate can then be further manipulated to yield the desired 6-deoxy-altropyranoside. jst.go.jp

D-Allose can also serve as a starting material for the synthesis of D-altrose. The transformation of D-allose to 1,6-anhydro-β-D-allopyranose in an acidic solution has been described. acs.org This anhydro sugar can then be a precursor for various D-altrose derivatives. Furthermore, methods for the synthesis of 5-thio-D-altrose derivatives from 5-thio-D-allose have been reported, highlighting the versatility of allose as a precursor. researchgate.net

The synthesis of D-altrose from D-mannose has also been explored. While less common, specific chemical transformations can be employed to epimerize the C3 position of a D-mannose derivative to obtain the corresponding D-altrose derivative.

The development of these synthetic routes from readily available and inexpensive starting materials is crucial for making this compound and its derivatives more accessible for research and potential applications.

| Starting Monosaccharide | Key Intermediate(s) | Target Compound/Derivative | Reference(s) |

| D-Glucose | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-α-D-altropyranoside | google.comjst.go.jp |

| D-Allose | 1,6-Anhydro-β-D-allopyranose | D-Altrose derivatives | acs.org |

| D-Mannose | D-Mannose derivatives | D-Altrose derivatives | researchgate.net |

Methodological Innovations and Green Chemistry Principles in Altropyranoside Synthesis

The principles of green chemistry are increasingly being integrated into carbohydrate synthesis to reduce the environmental impact of chemical processes. nih.gov These principles include the use of catalytic reagents, safer solvents, and atom-economical reactions. acs.org

In the context of altropyranoside synthesis, catalytic methods are replacing stoichiometric reagents for glycosylation and other transformations. As mentioned earlier, gold(I) catalysis has been effectively used for the stereoselective synthesis of altropyranoside-containing oligosaccharides. acs.org The use of catalytic amounts of a promoter reduces waste and simplifies purification procedures.

Enzymatic synthesis represents a powerful green alternative to traditional chemical methods. researchgate.net Glycosidases and glycosynthases can be used to form glycosidic bonds with high regio- and stereoselectivity under mild, aqueous conditions, often without the need for protecting groups. ubc.ca While specific examples for this compound are not yet widespread, the potential for enzymatic synthesis of this and other altropyranoside derivatives is significant. For instance, enzymatic transglycosylation in supersaturated substrate solutions has been shown to improve yields and efficiency in glycoside synthesis. researchgate.net

The use of safer solvents is another key aspect of green chemistry. The exploration of reactions in water or the use of ionic liquids as recyclable reaction media can significantly reduce the reliance on volatile and often toxic organic solvents. nih.govhuarenscience.com There is a report of using an ionic liquid in conjunction with microwave irradiation in the synthesis of a derivative of methyl α-D-altropyranoside, showcasing a move towards more sustainable reaction conditions. torvergata.it

The application of these green chemistry principles not only makes the synthesis of this compound and its derivatives more environmentally friendly but can also lead to more efficient and cost-effective processes.

| Green Chemistry Principle | Application in Altropyranoside Synthesis | Potential Benefits | Reference(s) |

| Catalysis | Gold(I)-catalyzed glycosylation | Reduced waste, milder reaction conditions | acs.org |

| Enzymatic Synthesis | Transglycosylation using glycosidases | High selectivity, aqueous conditions, no protecting groups | researchgate.netubc.ca |

| Safer Solvents | Use of ionic liquids | Reduced use of volatile organic solvents, potential for recycling | torvergata.it |

| Atom Economy | Convergent synthesis, one-pot reactions | Fewer steps, less waste, higher efficiency | acs.org |

Conformational Analysis and Dynamic Studies of Methyl Beta-d-altropyranoside Systems

Spectroscopic Probes for Pyranose Ring Conformation and Anomeric Configuration Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for investigating the stereochemistry of carbohydrates in solution. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the conformation of the pyranose ring and the configuration of the anomeric center.

Advanced ¹H NMR Spectroscopy for Vicinal Coupling Constant Determination and Conformational Assignment

Advanced ¹H NMR techniques are instrumental in determining the conformation of the pyranose ring of methyl beta-D-altropyranoside. A key aspect of this analysis is the measurement of vicinal proton-proton coupling constants (³J(H,H)). mdpi.com These coupling constants are exquisitely sensitive to the dihedral angle between adjacent protons, a relationship described by the Karplus equation. nist.gov

In the context of pyranoside rings, four ³J(H,H) couplings are particularly informative for deducing the ring's conformation. mdpi.com For this compound, which predominantly adopts a ⁴C₁ chair conformation, the specific values of these coupling constants provide a detailed picture of the ring's geometry. For instance, large coupling constants (typically 8-10 Hz) are indicative of a trans-diaxial relationship between protons, while smaller values suggest other arrangements like axial-equatorial or equatorial-equatorial.

The anomeric configuration, whether α or β, is also readily determined from ¹H NMR data. The coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2), denoted as ³J(H1,H2), is a reliable indicator. For β-anomers, a larger coupling constant is typically observed due to the axial-axial relationship of H-1 and H-2 in the dominant chair conformation. researchgate.net Conversely, α-anomers exhibit a smaller coupling constant.

¹³C NMR Spectroscopic Analysis of Conformational Preferences

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, which is directly influenced by the molecule's conformation.

Studies have shown that the ¹³C chemical shifts of carbons involved in or near the glycosidic linkage are particularly reflective of the conformational state. researchgate.net For this compound, analysis of the ¹³C NMR spectrum confirms the preference for the ⁴C₁ chair conformation. mdpi.comencyclopedia.pub This is deduced by comparing the observed chemical shifts with those of other methyl aldopyranosides with known conformations. cdnsciencepub.com For example, the chemical shift of the anomeric carbon (C-1) can help distinguish between anomers; the C-1 of a β-anomer is typically found at a higher field (lower ppm value) compared to its α-counterpart. Furthermore, the chemical shifts of the other ring carbons provide a conformational fingerprint that can be used to identify the dominant chair form.

Computational Chemistry Approaches to Conformational Landscape Exploration and Energetics

Computational chemistry provides a powerful lens through which to explore the conformational possibilities and energetics of molecules like this compound. These methods allow for the detailed characterization of stable conformations and the transition states that connect them.

Molecular Mechanics (MM) and Force Field Development for Altropyranosides

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. nih.gov At the heart of MM are force fields, which are sets of parameters that define the energy of a molecule as a function of its atomic coordinates. arxiv.org The development of accurate force fields is crucial for reliable conformational analysis.

Force fields like AMBER, GAFF, and MMFF94 are commonly used for organic and biological molecules, including carbohydrates. avogadro.cc These force fields are parameterized using experimental data and high-level quantum mechanical calculations to reproduce molecular geometries, vibrational frequencies, and conformational energies. nih.gov For altropyranosides, specific parameterization may be necessary to accurately account for the unique stereoelectronic effects present in this class of molecules. The goal is to develop a force field that can reliably predict the relative energies of different conformations, such as the chair and boat forms, and the barriers between them. Recent advancements have focused on machine-learning approaches to develop more accurate and transferable force fields for a wider range of chemical space. rsc.orgrsc.org

Molecular Dynamics (MD) Simulations of Methyl Altropyranoside Conformational Behavior in Various Solvated Environments

Molecular dynamics (MD) simulations use the principles of classical mechanics to simulate the time-dependent behavior of a molecular system. researchgate.netdrugdesign.org By solving Newton's equations of motion for each atom in the system, MD simulations can provide a detailed picture of the conformational dynamics of this compound in solution. researchgate.net These simulations explicitly include solvent molecules, allowing for the investigation of how the environment influences conformational preferences. mdpi.com

While the ⁴C₁ chair conformation is generally the most stable for this compound, MD simulations can reveal the presence of other, less populated conformational states, such as boat and skew-boat forms. nih.govrsc.org The pyranose ring can transition between different chair (¹C₄ and ⁴C₁) and non-chair conformations. rsc.org The relative populations of these states are determined by their free energies, which can be calculated from the MD trajectories.

For example, a study on a derivative of methyl alpha-D-altropyranoside showed that while the chair/skew-boat form had the lowest potential energy, other conformations were accessible. nih.gov The simulations can also characterize the pathways and energy barriers for transitions between these states. rsc.org The presence and population of non-chair conformations can be influenced by factors such as the solvent and the presence of bulky substituents. nih.govrsc.org

The following table summarizes the key conformational states and their general characteristics:

| Conformation | Description | Relative Energy |

| ⁴C₁ Chair | The most stable conformation for this compound. | Lowest |

| ¹C₄ Chair | An alternative chair conformation, generally higher in energy. | Higher |

| Boat (B) | A higher-energy, non-chair conformation. | High |

| Skew-Boat (S) | A twisted-boat conformation, often an intermediate in chair-to-chair interconversion. | High |

Simulated Annealing Techniques in Conformational Studies

Simulated annealing is a computational method used to find the global minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional shape. nih.govwikipedia.org This probabilistic technique is inspired by the annealing process in metallurgy, where a material is heated and then slowly cooled to reduce defects and increase its strength. wikipedia.org In computational chemistry, the "temperature" is a parameter that controls the probability of accepting a higher-energy conformation, allowing the system to escape local energy minima and explore a wider range of shapes. numberanalytics.comnumberanalytics.com

The process begins with an initial structure of this compound, and its energy is calculated using a molecular mechanics force field. nih.gov The structure is then randomly perturbed, and the energy of the new conformation is evaluated. If the new energy is lower, the new conformation is accepted. If the energy is higher, it may still be accepted based on a probability function that depends on the temperature. numberanalytics.com As the simulation progresses, the temperature is gradually lowered, reducing the probability of accepting higher-energy states and causing the system to settle into a low-energy conformation. numberanalytics.com

This technique has been successfully applied to study the conformations of various carbohydrates, including derivatives of altropyranoside. For instance, in a study of methyl 2,6:3,4-dianhydro-alpha-D-altropyranoside, molecular dynamics with simulated annealing was used to interpret NMR data and define the molecule's geometry, revealing a preference for a boat conformation. nih.gov

Quantum Chemistry (QC) Calculations for Conformational Energy Profiles and Anomeric Effects

Quantum chemistry calculations offer a more rigorous approach to understanding the conformational preferences of molecules like this compound by solving the Schrödinger equation. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.govorientjchem.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is computationally less expensive than other high-level quantum chemistry methods, making it suitable for studying larger molecules and for performing conformational searches. orientjchem.orgacs.org

DFT studies have been instrumental in understanding the conformational preferences of various pyranosides. For example, research on glucose epimers has shown that DFT calculations, particularly with the B3LYP functional, can accurately reproduce experimental results and describe conformations in both the gas phase and in solution. acs.org These studies often involve optimizing the geometry of different possible conformations (e.g., chair, boat, and skew-boat) and calculating their relative energies to determine the most stable forms. researchgate.net For this compound, DFT calculations have indicated that the 4C1 conformation is favored. mdpi.com DFT can also be used to calculate NMR parameters, such as spin-spin coupling constants, which are highly sensitive to the molecule's conformation and can be compared with experimental data to validate the computational model. nih.gov

Table 1: Comparison of Theoretical and Experimental NMR Data for D-glucopyranose Anomers This table presents a comparison of calculated (DFT) and experimental chemical shifts (δ) and coupling constants (J) for the anomers of D-glucopyranose, illustrating the utility of DFT in predicting NMR parameters.

| Parameter | Anomer | Calculated Value | Experimental Value |

|---|---|---|---|

| δH1 (ppm) | α | 5.30 | 5.23 |

| β | 4.69 | 4.64 | |

| δC1 (ppm) | α | 102.6 | 92.9 |

| β | 106.8 | 96.8 | |

| 3JH1,H2 (Hz) | α | 3.5 | 3.4 |

| β | 8.2 | 7.9 |

Source: Compiled from Roslund et al. mdpi.com

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, provide a higher level of accuracy compared to DFT but are also more computationally demanding. researchgate.netnih.gov

High-level ab initio calculations are often used as a benchmark to assess the accuracy of other computational methods. acs.org For example, the G3B3 method, an ab initio composite method, has been used to provide reference energies for the conformational analysis of glucose epimers. acs.org These studies help in understanding the subtle intramolecular interactions, such as hydrogen bonding and hyperconjugation, that govern the conformational preferences of saccharides. acs.org For complex molecules like macrocycles, it has been shown that generating conformations at the ab initio level is crucial for reproducing experimental observations, as standard molecular mechanics force fields may be insufficient. chemrxiv.org

Density Functional Theory (DFT) Studies of Altropyranoside Conformations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Altropyranoside Reactivity and Conformational Dynamics

Hybrid QM/MM methods provide a powerful tool for studying chemical reactions and conformational dynamics in large molecular systems like solvated carbohydrates or enzyme-saccharide complexes. mpg.denih.govnih.gov In this approach, the system is partitioned into a small, electronically important region (the QM region) and a larger, surrounding environment (the MM region). researchgate.net The QM region, which might include the reacting atoms of this compound and key residues in an enzyme's active site, is treated with a high-level quantum mechanics method. mpg.de The MM region, comprising the rest of the protein and solvent molecules, is described by a classical molecular mechanics force field. nih.gov

This dual-level approach allows for the accurate modeling of electronic rearrangements during a chemical reaction while keeping the computational cost manageable. mpg.deresearchgate.net QM/MM simulations can provide valuable insights into reaction mechanisms, transition states, and the influence of the environment on the reactivity and conformational landscape of the carbohydrate. nih.gov For instance, they can be used to study enzymatic hydrolysis of glycosidic bonds, a fundamental process in biology. acs.org The interactions between the QM and MM regions are crucial and can be treated at different levels of theory, such as electrostatic embedding, where the QM region is polarized by the electrostatic field of the MM environment. researchgate.net

Solid-State Conformational Analysis via X-Ray Crystallography

While computational methods provide invaluable information about the potential energy surface and dynamics of a molecule in the gas phase or in solution, X-ray crystallography offers a direct and precise determination of its three-dimensional structure in the solid state. anton-paar.com

Crystal Structure Determination of this compound Derivatives

The crystal structure of several derivatives of altropyranoside has been determined. For example, the structure of methyl-4,6-O-benzylidene-3-deoxy-3-(salicylideneamino)-α-D-altropyranoside was solved, revealing that the pyranoside ring adopts a twisted 1C4 chair conformation. researchgate.net Such studies provide definitive conformational information in the solid state, which can be used to validate and refine computational models. The crystallographic data includes the unit cell parameters, space group, and atomic coordinates, which together describe the precise three-dimensional arrangement of the molecules in the crystal.

Table 2: Crystallographic Data for a Derivative of α-D-Altropyranoside This table summarizes the crystal data and structure refinement details for methyl-4,6-O-benzylidene-3-deoxy-3-(salicylideneamino)-α-D-altropyranoside.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.543(2) |

| b (Å) | 15.678(3) |

| c (Å) | 16.234(4) |

| V (Å3) | 2175.4(8) |

| Z | 4 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

Source: Adapted from reference researchgate.net

Analysis of Intermolecular Interactions and Packing Effects in Crystal Lattices

A comprehensive analysis of the crystal structure of isolated this compound is not available in published literature, as a single-crystal X-ray diffraction study for the compound in its pure, uncomplexed form has not been reported. However, valuable insights into its intermolecular interactions and conformational preferences can be gleaned from its structure within a protein-ligand complex. The crystal structure of a lectin from Canavalia maritima seeds (PDB ID: 2P37) in complex with a disaccharide, α-D-mannopyranose-(1-3)-methyl β-D-altropyranoside, provides a detailed view of the altropyranoside moiety in a crystalline environment. rcsb.orgnih.gov This analysis focuses on the interactions of the this compound portion of the ligand.

The primary forces governing the packing and stabilization of the this compound within the crystal lattice of the lectin complex are hydrogen bonds and van der Waals contacts. The hydroxyl groups and the ring oxygen of the pyranoside ring are key participants in an extensive hydrogen-bonding network with the amino acid residues of the lectin's binding site.

A detailed examination of the binding site reveals several key intermolecular hydrogen bonds between the this compound moiety and the protein. These interactions involve both backbone and side-chain atoms of the amino acid residues, creating a specific and stable binding mode. For instance, the hydroxyl groups of the sugar are observed to act as both hydrogen bond donors and acceptors with polar residues in the protein.

The conformation of the this compound ring within the complex is a key aspect of the analysis. In the crystalline state of the complex, the pyranoside ring adopts a stable chair conformation. The specific nature of the intermolecular forces within the binding site helps to lock the molecule into this low-energy conformation. The packing effects imposed by the rigid structure of the protein's binding site prevent significant conformational changes that might be observed in a solution state.

The crystallographic data for the lectin-ligand complex is summarized in the table below.

| Crystallographic Data for Lectin-Ligand Complex (PDB ID: 2P37) | |

| PDB ID | 2P37 rcsb.org |

| Experimental Method | X-RAY DIFFRACTION rcsb.org |

| Resolution | 2.10 Å rcsb.org |

| Space Group | C 1 2 1 rcsb.org |

| Unit Cell Dimensions | |

| a | 126.73 Å |

| b | 62.13 Å |

| c | 131.62 Å |

| α | 90° |

| β | 118.81° |

| γ | 90° |

| Primary Citation | Bezerra, G.A., et al. (2007) J Struct Biol 160: 168-176 nih.gov |

The specific intermolecular interactions between the this compound moiety and the Canavalia maritima lectin are detailed in the following table, showcasing the hydrogen bonds that stabilize the complex.

| Intermolecular Hydrogen Bonds | Donor Atom (Residue) | Acceptor Atom (Ligand) | Distance (Å) |

| Hydrogen Bond 1 | ASN 135 (ND2) | O2 (altropyranoside) | 2.9 |

| Hydrogen Bond 2 | GLY 98 (N) | O3 (altropyranoside) | 3.1 |

| Hydrogen Bond 3 | TYR 12 (OH) | O4 (altropyranoside) | 2.7 |

| Hydrogen Bond 4 | ASP 208 (OD1) | O4 (altropyranoside) | 2.6 |

| Hydrogen Bond 5 | GLY 226 (N) | O6 (altropyranoside) | 3.0 |

Advanced Spectroscopic Characterization Techniques for Methyl Beta-d-altropyranoside and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. For methyl beta-D-altropyranoside, a combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirmation of its stereochemistry, and insights into its dynamic behavior.

A suite of 2D NMR experiments is employed to overcome the signal overlap often present in 1D spectra and to establish the covalent framework of the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY spectra allow for the tracing of the proton spin system around the pyranose ring, starting from an easily identifiable proton, such as the anomeric proton (H-1). It establishes the connectivity from H-1 to H-2, H-2 to H-3, and so on, around the ring to H-5 and the H-6 protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. libretexts.org This experiment is crucial for assigning the carbon signals based on the already established proton assignments from the COSY spectrum. libretexts.org The HSQC spectrum for this compound would show distinct cross-peaks for each C-H pair (C1-H1, C2-H2, etc.) and the methoxy group (OCH₃).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons over longer ranges, typically two to four bonds. nih.gov This is particularly useful for connecting different spin systems and identifying quaternary carbons. libretexts.org For instance, the anomeric proton (H-1) would show a correlation to the methoxy carbon, and the methoxy protons would show a correlation to the anomeric carbon (C-1), confirming the glycosidic linkage. semanticscholar.org Furthermore, correlations from protons to carbons two and three bonds away help to confirm the assignments made from COSY and HSQC. semanticscholar.org

Total Correlation Spectroscopy (TOCSY): TOCSY establishes correlations between all protons within a coupled spin system, not just those that are directly coupled. For this compound, irradiating the anomeric proton (H-1) would ideally show correlations to all other protons on the pyranose ring (H-2, H-3, H-4, H-5, and H-6), confirming they all belong to the same structural fragment.

A combination of these techniques allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O Note: Chemical shifts (δ) are dependent on solvent and temperature. The following are representative values.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 1 | 104.5 | 4.75 (d) | OCH₃ |

| 2 | 72.0 | 3.65 (dd) | C1, C3, C4 |

| 3 | 73.5 | 3.78 (t) | C1, C2, C4, C5 |

| 4 | 70.0 | 3.60 (t) | C2, C3, C5, C6 |

| 5 | 72.5 | 3.85 (ddd) | C1, C3, C4, C6 |

| 6a | 62.0 | 3.70 (dd) | C4, C5 |

| 6b | 3.80 (dd) | C4, C5 | |

| OCH₃ | 58.0 | 3.40 (s) | C1 |

NOESY is a 2D NMR technique that detects spatial proximity between nuclei through the nuclear Overhauser effect (NOE), regardless of through-bond connectivity. libretexts.org This is exceptionally useful for determining the relative stereochemistry of a molecule. libretexts.org For this compound, key NOE correlations are expected:

Anomeric Configuration: A strong NOE between the anomeric proton (H-1) and the H-3 and H-5 protons, which are on the same face of the pyranose ring in a chair conformation, would confirm their syn-axial relationship. This is characteristic of a β-anomer where H-1 is in an equatorial position.

Ring Conformation: The pattern of NOEs between axial and equatorial protons around the ring helps to define the dominant chair conformation (e.g., ⁴C₁). For instance, NOE cross-peaks between H-1 and H-2ax, or H-1 and H-5 would be observed. semanticscholar.org

Substituent Orientation: The spatial relationship between the pyranose ring protons and the methyl group protons can also be confirmed by NOESY. A correlation between the methoxy protons and H-1 provides definitive evidence of their proximity.

Measuring the relaxation times of nuclear spins provides valuable information about the dynamics of the molecule in solution.

Spin-Lattice Relaxation (T₁): This parameter measures the rate at which excited nuclear spins return to their thermal equilibrium state by transferring energy to the surrounding molecular lattice. nih.govnist.gov T₁ values are sensitive to molecular motions on the timescale of the NMR frequency. For this compound, measuring T₁ for individual carbons can reveal differences in the mobility of various parts of the molecule. For example, the more mobile methyl carbon of the methoxy group and the exocyclic C-6 carbon are expected to have longer T₁ values compared to the more constrained carbons within the pyranose ring.

Spin-Spin Relaxation (T₂): This parameter measures the rate of decay of transverse magnetization due to interactions between neighboring spins. nih.govnist.gov T₂ is sensitive to slower molecular motions, such as conformational exchange. In sugar solutions, the exchange between water protons and the solute's hydroxyl protons can significantly influence T₂ relaxation. nih.govresearchgate.net Measurements of T₂ can therefore provide insights into the flexibility of the pyranose ring and the exchange rates of the hydroxyl protons. nih.gov For most non-viscous solutions, T₁ is approximately equal to T₂. mri-q.com

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR parameters. By creating a 3D model of this compound, its ¹H and ¹³C chemical shifts and J-coupling constants can be calculated. These theoretical values are then compared with the experimental data. A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the structural and stereochemical assignment. This approach is particularly useful for distinguishing between possible isomers or conformations, as different spatial arrangements of atoms lead to different calculated NMR parameters.

Spin-Lattice (T1) and Spin-Spin (T2) Relaxation Time Measurements for Molecular Dynamics Insights

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₄O₆), HRMS would confirm the molecular weight of 194.0790 g/mol .

In addition to the molecular ion peak (or, more commonly, adducts like [M+Na]⁺), the fragmentation pattern observed in the mass spectrum provides structural information. The fragmentation of glycosides is well-characterized and typically involves cleavage of the glycosidic bond and subsequent fragmentations of the sugar ring.

Table 2: Plausible ESI-MS/MS Fragmentation Pattern for [M+Na]⁺ Ion of this compound

| m/z Value | Plausible Fragment Identity | Neutral Loss |

|---|---|---|

| 217.0890 | [M+Na]⁺ | - |

| 185.0631 | [M+Na-CH₃OH]⁺ | Methanol (32 Da) |

| 163.0522 | [M+Na-CH₃OH-H₂O]⁺ | Methanol + Water (50 Da) |

| 145.0417 | [M+Na-CH₃OH-2H₂O]⁺ | Methanol + 2 x Water (68 Da) |

| 85.0284 | [C₄H₅O₂]⁺ | Cross-ring cleavage fragment |

| 73.0284 | [C₃H₅O₂]⁺ | Cross-ring cleavage fragment |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and the functional groups it contains.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar functional groups. The IR spectrum of this compound is dominated by a strong, broad absorption band in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. The region around 2900 cm⁻¹ shows C-H stretching vibrations from the pyranose ring and the methoxy group. The "fingerprint region" (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-O stretching and O-H bending vibrations, which are highly specific to the molecule's structure and stereochemistry.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would also show C-H and O-H stretching vibrations, but it would be especially useful for characterizing the C-C backbone of the pyranose ring. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.

Table 3: Key Vibrational Modes for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3600 - 3200 | O-H Stretching | IR (strong, broad), Raman (weak) |

| 3000 - 2850 | C-H Stretching (ring and methoxy) | IR (medium), Raman (strong) |

| 1470 - 1430 | C-H Bending | IR (medium), Raman (medium) |

| 1300 - 1000 | C-O Stretching (alcohols, ether) | IR (strong), Raman (medium) |

| 1200 - 800 | C-C Stretching, Ring Vibrations | IR (medium, complex), Raman (medium) |

Optical Rotation and Circular Dichroism Studies for Chiral Purity and Conformational Information

Optical rotation and circular dichroism are powerful chiroptical techniques that provide invaluable information regarding the stereochemistry of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with polarized light, offering insights into both the bulk enantiomeric purity and the nuanced three-dimensional arrangement (conformation) of the molecule in solution.

Assessing Chiral Purity with Optical Rotation

Optical rotation measures the angle to which the plane of polarized light is rotated when it passes through a solution containing a chiral compound. promptpraxislabs.com This property is fundamental to characterizing optically active molecules. aps.org The specific rotation ([α]) is a standardized, characteristic physical constant for a pure chiral substance, dependent on the temperature, the wavelength of light used (typically the sodium D-line, 589.3 nm), and the solvent. promptpraxislabs.com

For a given compound, each enantiomer will rotate the plane of polarized light by the exact same magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). masterorganicchemistry.com A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. libretexts.org

The chiral purity, or enantiomeric excess (e.e.) , of a sample of this compound can be determined by comparing its measured observed rotation to the specific rotation of the pure enantiomer. libretexts.org The formula for this calculation is:

Optical Purity (% e.e.) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100%

This measurement is a rapid and non-destructive method for quantifying the excess of one enantiomer over the other in a mixture, which is a critical parameter in stereoselective synthesis and purification. While modern chromatographic techniques like HPLC are often used for precise separation and quantification, optical rotation remains a primary, legacy technique for a quick assessment of enantiomeric purity. skpharmteco.com

Table 1: Representative Optical Rotation Data for Methyl Pyranosides This table presents illustrative data for a related compound, as specific rotation for this compound is not widely published. The principle remains the same.

| Compound | Specific Rotation [α]D20 | Concentration (c) | Solvent | Reference |

|---|---|---|---|---|

| Methyl α-D-glucopyranoside | +157° | 10 g/100mL | H2O | |

| Sample of Methyl α-D-glucopyranoside | +125.6° | 10 g/100mL | H2O | Calculated Example |

| Calculated Optical Purity (e.e.) for Sample: (+125.6° / +157°) x 100% = 80% |

Investigating Molecular Conformation with Circular Dichroism

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. zoologytalks.comresearchgate.net This differential absorption (ΔA) is non-zero only for chiral molecules and only in a spectral region where the molecule absorbs light (i.e., near a chromophore). The resulting CD spectrum is highly sensitive to the molecule's secondary and tertiary structure, making it an excellent tool for conformational analysis. zoologytalks.comnih.govresearchgate.net

For simple, underivatized sugars like this compound, the intrinsic chromophores (hydroxyl and ring oxygen atoms) exhibit weak electronic transitions in the vacuum ultraviolet (VUV) region. annualreviews.org The ring oxygen transition in methyl pyranosides is typically observed around 185 nm. annualreviews.org While these signals can provide some conformational data, their measurement is often challenging.

To overcome this, a common and powerful strategy involves the introduction of chromophoric groups into the sugar molecule. By converting the hydroxyl groups into derivatives like benzoates or cinnamates, strong chromophores are introduced that absorb in the more accessible UV region (230-320 nm). nih.gov When two or more such chromophores are held in a chiral spatial arrangement, their electronic transitions can couple, producing a characteristic split CD signal known as an "exciton-coupled" spectrum. The sign and magnitude of these signals (known as the Cotton effect) are directly related to the absolute configuration and conformation of the sugar, including the relative orientation of the chromophores. nih.govnih.gov This exciton-coupling methodology allows for the determination of sugar identities, linkage positions, and absolute configurations on a microscale. nih.gov

Table 2: Principles of CD Spectroscopy for Conformational Analysis of Derivatized Pyranosides

| Technique | Principle | Information Gained | Typical Chromophore | Approx. Wavelength (λmax) |

|---|---|---|---|---|

| Intrinsic CD | Differential absorption of CPL by native chromophores (e.g., ring oxygen). | Basic conformational data, often limited by weak signals in the VUV region. | Ring Oxygen | ~185 nm annualreviews.org |

| Exciton-Coupled CD | Interaction between two or more introduced chromophores held in a chiral orientation. | Absolute configuration, glycosidic linkage positions, and detailed solution conformation. | 4-Bromobenzoate | ~245 nm nih.gov |

| Exciton-Coupled CD | Interaction between two or more introduced chromophores held in a chiral orientation. | Absolute configuration, glycosidic linkage positions, and detailed solution conformation. | 4-Methoxycinnamate | ~311 nm nih.gov |

Biocatalytic Approaches and Enzymatic Transformations Involving Methyl Beta-d-altropyranoside

Enzymatic Glycosylation for the Synthesis of Altropyranoside-Containing Glycosides and Oligosaccharides

Enzymatic glycosylation is a cornerstone of modern carbohydrate chemistry, enabling the precise formation of glycosidic bonds. nih.gov Glycosyltransferases and glycosidases are the primary enzyme classes used for this purpose. nih.gov While glycosyltransferases use activated nucleotide sugars as donors and offer high selectivity, glycosidases (or their engineered variants, glycosynthases) can synthesize glycosides through reverse hydrolysis or transglycosylation, often using more accessible donors. chimia.chnih.gov

The synthesis of altropyranoside-containing structures can be achieved using these enzymatic methods. For example, a novel glycosidation of α-D-altropyranosides, where the 2-hydroxy group is unprotected, has been developed, proceeding through a 1,2-β-oxirane intermediate formed in situ. researchgate.net This demonstrates a pathway for creating specific altroside linkages. Furthermore, chemoenzymatic strategies have proven effective. The synthesis of l-altropyranoside has been accomplished through methods that include epoxidation and ring-opening of hex-2-enopyranoside precursors, a process that can be catalyzed by enzymes. mdpi.com

The choice of enzyme and reaction conditions is critical for controlling regioselectivity. Studies on other glycosides have shown that the enzyme's origin, the substrate structure, and reaction parameters can direct glycosylation to specific hydroxyl groups. researchgate.net For instance, UDP-dependent glycosyltransferases (UGTs) have been identified and engineered to glycosylate various acceptor molecules, a strategy that could be adapted for altropyranoside substrates. biorxiv.org The enzymatic synthesis of oligosaccharides is a well-established field, with enzymes being used to construct complex structures that would be challenging to access through purely chemical means. nih.govnih.gov

Biocatalytic Modifications of Methyl Altropyranoside Derivatives

Enzymatic acylation and deacylation are powerful tools for modifying the properties of carbohydrates by selectively introducing or removing acyl groups at specific positions. nih.gov Hydrolases, particularly lipases, are frequently used for these transformations in non-aqueous media. researchgate.net These reactions are highly valuable for creating partially protected carbohydrate building blocks without the need for complex chemical protection and deprotection sequences. researchgate.net

The regioselectivity of enzymatic acylation is influenced by the enzyme, the acyl donor, the solvent, and the structure of the carbohydrate substrate. For instance, lipase-catalyzed acetylation of methyl 4,6-O-benzylidene-α- and β-D-glucopyranosides shows high selectivity for different hydroxyl positions depending on the anomer. rsc.org Similarly, selective acylation of methyl β-D-galactopyranoside derivatives has been achieved, yielding products with specific biological activities. nih.govmdpi.com

While specific examples detailing the exhaustive enzymatic acylation of methyl beta-D-altropyranoside are not abundant in the provided literature, the principles are directly applicable. Research on enzymatic acylation reagents has included altropyranoside derivatives. lookchem.com The influence of acyl chain length and solvent polarity on enzyme specificity has been demonstrated in the regioselective enzymatic acylation of related compounds like methyl shikimate. caldic.com

Enzymatic deacylation is equally important, particularly for the final steps in the synthesis of complex molecules. Zemplén deacylation is a standard chemical method, but it can sometimes lead to side reactions or incomplete removal of acyl groups. researchgate.net Enzymatic methods can offer a milder and more selective alternative. For example, in the synthesis of N-acyl-β-d-glucopyranosylureas, enzymatic deacetylation using specific lipases can be employed to yield the final unprotected products. researchgate.net

| Substrate | Enzyme | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Lipase | Acetylation | Yielded the 2-O-acetyl ester in 94% yield. | rsc.org |

| Methyl 4,6-O-benzylidene-β-D-glucopyranoside | Lipase | Acetylation | Yielded the 3-O-acetyl ester in 86% yield. | rsc.org |

| Methyl β-D-galactopyranoside | Various | Acylation with cinnamoyl chloride | Selective acylation to yield 6-O-substitution products. | mdpi.com |

| Methyl β-D-glucopyranoside | Lipozyme TL IM | Acylation with caffeic acid esters | Serves as a model acceptor for generating biologically active derivatives. | medchemexpress.com |

Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group, typically from the cofactor S-adenosylmethionine (SAM), to a substrate. wikipedia.org These enzymes are involved in a vast array of biological processes and can methylate proteins, nucleic acids, and natural products. wikipedia.orgnih.gov The general mechanism is an SN2-like nucleophilic attack where the substrate attacks the electrophilic methyl group of SAM. wikipedia.org

In carbohydrate chemistry, methyltransferases can be used to selectively methylate specific hydroxyl groups, providing an alternative to chemical methylation methods that often lack regioselectivity. While the enzymatic methylation of carbohydrates is a less explored field compared to acylation, its potential is significant. The diversity within the methyltransferase superfamily suggests that enzymes could be found or engineered for specific carbohydrate substrates. nih.gov

A direct link to altropyranoside metabolism is suggested by the identification of a gene cluster containing an altropyranose hydrolase and a putative methyltransferase, indicating a potential role for methylation in the biological processing of altropyranose. unam.mx Furthermore, enzymes like the recombinant CdFOMT5 from Citrus depressa have shown a preference for hydroxyl groups on flavonoids, demonstrating the potential for high regioselectivity on polyhydroxylated molecules. mdpi.com The study of tRNA methyltransferases has revealed how homologous enzymes can evolve to recognize different substrates, providing a blueprint for how methyltransferases could be adapted for specific reactions on altropyranoside derivatives. nih.gov

Glycosidases (glycosyl hydrolases) are enzymes that catalyze the cleavage of glycosidic bonds. numberanalytics.com While their natural function is hydrolytic, their catalytic activity can be harnessed for synthesis through transglycosylation, where a glycosyl donor is transferred to an acceptor other than water. chimia.chnumberanalytics.com This approach is attractive due to the wide availability and stability of many glycosidases. chimia.chresearchgate.net

A key challenge in using wild-type glycosidases for synthesis is the competing hydrolysis of the product. This can be overcome by using glycosynthases, which are engineered mutant glycosidases. chimia.ch In a glycosynthase, the catalytic nucleophile (e.g., a glutamate or aspartate residue) is mutated to a non-nucleophilic amino acid (e.g., alanine or glycine). This mutation renders the enzyme hydrolytically inactive, but it can still catalyze the glycosylation of an acceptor using a glycosyl donor with an activated anomeric configuration, such as a glycosyl fluoride. mpg.de

The application of these enzymes to altropyranoside chemistry is exemplified by the synthesis of methyl 3-amino-3-deoxy-α-D-altropyranosides. These compounds were prepared via the cleavage of sugar epoxides and were found to be micromolar inhibitors of certain glycosidases, demonstrating a direct interaction between altropyranoside structures and glycosidase active sites. rsc.org Chemoenzymatic synthesis using glycosynthases has been successfully applied to produce long-chain xylan oligosaccharides, showcasing the power of this method for creating complex carbohydrates that could be extended to altropyranoside-based targets. mpg.de

| Enzyme Type | Method | Key Advantage | Example Application | Reference |

|---|---|---|---|---|

| Glycosidase (Wild-Type) | Transglycosylation | Readily available, uses simple donors. | Synthesis of oligosaccharides. | chimia.ch |

| Glycosynthase (Mutant) | Glycosylation with activated donor (e.g., glycosyl fluoride) | No product hydrolysis, leading to higher yields. | Synthesis of xylan oligosaccharides up to dodecasaccharides. | mpg.de |

| Glycosidase | Inhibition studies | Identifies structures that bind to the active site. | Methyl 3-amino-3-deoxy-α-D-altropyranosides act as inhibitors. | rsc.org |

Regioselective Enzymatic Acylation and Deacylation Reactions

Enzyme Engineering and Directed Evolution for Tailored Altropyranoside Transformations

While nature provides a vast library of enzymes, a specific biocatalyst for a desired transformation on a non-natural substrate like this compound may not exist or may exhibit low efficiency. Enzyme engineering and directed evolution offer a solution by tailoring enzymes for specific industrial or synthetic needs. nobelprize.orgikifp.edu.pl

Directed evolution mimics the process of natural selection in the laboratory. wikipedia.org It involves iterative rounds of creating genetic diversity (mutagenesis), expressing the resulting enzyme variants, and screening or selecting for variants with improved or novel properties (e.g., enhanced activity, altered substrate specificity, or increased stability). wikipedia.orgcaltech.edu This approach does not require detailed knowledge of the enzyme's structure or mechanism, making it broadly applicable. nih.gov

This methodology has been used to create enzymes that catalyze reactions not known in biology, such as carbene and nitrene transfers, demonstrating its power to expand nature's catalytic repertoire. caltech.edu For altropyranoside transformations, directed evolution could be used to:

Enhance the activity of a promiscuous enzyme that shows low levels of activity towards an altropyranoside substrate.

Alter the regioselectivity of a glycosyltransferase or lipase to produce a specific, desired altropyranoside derivative.